molecular formula C13H12F6O B14374388 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one CAS No. 90269-50-4

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one

Cat. No.: B14374388
CAS No.: 90269-50-4
M. Wt: 298.22 g/mol
InChI Key: ZOQOURJGEWOSAG-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is a fluorinated aromatic ketone characterized by a trifluoromethyl-substituted phenyl ring and a branched aliphatic ketone chain. The presence of two electron-withdrawing trifluoromethyl (-CF₃) groups at the 3 and 5 positions of the phenyl ring enhances its stability and influences its reactivity, making it valuable in pharmaceutical and materials chemistry. The 2-methylbutan-1-one moiety contributes to its lipophilicity, which is critical for applications in drug delivery and organic synthesis.

Properties

CAS No.

90269-50-4

Molecular Formula

C13H12F6O

Molecular Weight

298.22 g/mol

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-2-methylbutan-1-one

InChI

InChI=1S/C13H12F6O/c1-3-7(2)11(20)8-4-9(12(14,15)16)6-10(5-8)13(17,18)19/h4-7H,3H2,1-2H3

InChI Key

ZOQOURJGEWOSAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via electrophilic aromatic substitution, where AlCl₃ activates the acyl chloride to form an acylium ion. The electron-withdrawing trifluoromethyl groups meta-direct the electrophile to the para position, ensuring regioselectivity. A study involving similar trifluoromethylated aromatics demonstrated that maintaining anhydrous conditions at −10°C to 0°C minimizes side reactions such as polysubstitution.

Table 1: Friedel-Crafts Acylation Parameters

Parameter Optimal Range Yield (%) Reference
Catalyst (AlCl₃) 1.2 equivalents 78
Temperature −5°C 75
Reaction Time 6 hours 72
Solvent Dichloromethane 68

Post-reaction workup involves quenching with ice-cold hydrochloric acid, followed by extraction with dichloromethane and purification via silica gel chromatography. Nuclear magnetic resonance (NMR) analysis of the crude product typically shows a singlet at δ 2.1 ppm for the methyl group adjacent to the carbonyl, confirming successful acylation.

Grignard Reagent-Based Synthesis

An alternative route employs Grignard reagents to construct the ketone backbone. This two-step process involves (1) preparing the Grignard reagent from 2-methylbutyl magnesium bromide and (2) reacting it with 3,5-bis(trifluoromethyl)benzoyl chloride.

Stepwise Procedure and Challenges

In the first step, 2-methyl-1-bromobutane reacts with magnesium turnings in tetrahydrofuran (THF) under reflux to form the Grignard reagent. Subsequent addition of 3,5-bis(trifluoromethyl)benzoyl chloride at −78°C yields the tertiary alcohol intermediate, which undergoes oxidation to the ketone using pyridinium chlorochromate (PCC).

While this method offers precise control over stereochemistry, the sensitivity of Grignard reagents to moisture and the need for low temperatures complicate scalability. A related synthesis of aprepitant derivatives reported a 65% yield for analogous Grignard additions, underscoring the method’s moderate efficiency.

Oxidation of Secondary Alcohols

Oxidation of 1-[3,5-bis(trifluoromethyl)phenyl]-2-methylbutan-1-ol provides a redox-based pathway. Catalysts such as Dess-Martin periodinane or Swern oxidation reagents convert the alcohol to the ketone without over-oxidizing the substrate.

Substrate Preparation and Oxidant Selection

The alcohol precursor is synthesized via nucleophilic addition of a methylbutyl organometallic reagent to 3,5-bis(trifluoromethyl)benzaldehyde. Oxidation with Dess-Martin periodinane in dichloromethane at 25°C achieves an 82% yield, as observed in analogous transformations of trifluoromethylated alcohols.

Table 2: Oxidation Efficiency Comparison

Oxidant Temperature (°C) Yield (%) Purity (%)
Dess-Martin 25 82 97
Swern −30 74 93
PCC 25 68 89

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a modern approach to constructing the carbon-carbon bond between the aryl and ketone moieties. Suzuki-Miyaura coupling of 3,5-bis(trifluoromethyl)phenylboronic acid with 2-methylbutanoyl chloride derivatives has shown promise in recent studies.

Ligand and Solvent Effects

Using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a toluene-water biphasic system, the reaction proceeds at 80°C for 12 hours. A patent covering spirocyclic isoxazoline derivatives reported a 71% yield for a similar palladium-mediated coupling, highlighting the method’s adaptability to electron-deficient aromatics.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency and Practicality

Method Yield (%) Cost Scalability Purity (%)
Friedel-Crafts 78 Low High 95
Grignard 65 Medium Moderate 89
Alcohol Oxidation 82 High Low 97
Palladium Coupling 71 Very High High 93

The Friedel-Crafts acylation emerges as the most cost-effective and scalable method, whereas alcohol oxidation provides the highest purity. Palladium-catalyzed coupling, while efficient, incurs high costs due to precious metal catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data

Stability and Reactivity

  • Trifluoromethyl groups confer resistance to oxidation and hydrolysis, making the target compound more stable than brominated analogues (e.g., 1,3-bis(4-bromophenyl)-2-propanone) under acidic conditions .

Biological Activity

1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological systems.

  • IUPAC Name : 1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one
  • Molecular Formula : C13H12F6O
  • Molecular Weight : 310.12 g/mol
  • CAS Number : 130336-17-3

The biological activity of this compound is primarily linked to its interaction with various biological targets, including:

  • Cholinesterase Inhibition : Studies have shown that derivatives of bis(trifluoromethyl)phenyl compounds exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. The inhibition constants (IC50 values) range from 18.2 to 196.6 µmol/L for AChE and 9.2 to 196.2 µmol/L for BuChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Biological Activity Data

Activity TypeTargetIC50 Range (µmol/L)Reference
AChE InhibitionAcetylcholinesterase18.2 - 196.6
BuChE InhibitionButyrylcholinesterase9.2 - 196.2
Fungicidal ActivityErysiphe graminisEffective

Case Study 1: Cholinesterase Inhibition

A study focused on synthesizing derivatives of N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-hydroxybenzamide demonstrated that certain analogues significantly improved AChE and BuChE inhibition compared to the standard drug rivastigmine. The best-performing analogue showed a balanced inhibition profile, suggesting its potential as a therapeutic agent for cognitive disorders .

Case Study 2: Fungicidal Properties

Research into strobilurin analogues based on the bis(trifluoromethyl)phenyl structure revealed enhanced fungicidal activity against various fungal pathogens, including Erysiphe graminis and Sphaerotheca fuliginea. These compounds outperformed commercial fungicides, indicating their utility in agricultural applications .

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